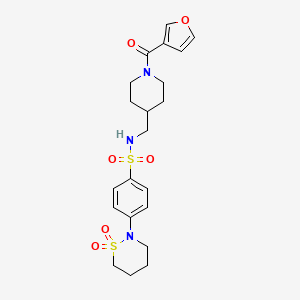
1-methyl-3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C25H27N5O2 and its molecular weight is 429.524. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds featuring complex structures similar to the specified compound often focuses on their synthesis and the subsequent analysis of their chemical properties. For example, the study by Sutherland, Tennant, and Vevers (1973) details the condensation reactions of 5-amino-1H-1,2,3-triazoles, presenting a foundational approach to synthesizing polyazaheterocyclic compounds. This work illuminates the intricate processes involved in creating compounds with potentially similar structures, highlighting the importance of understanding these reactions for further application in chemical synthesis and structural analysis (Sutherland, Tennant, & Vevers, 1973).
Pharmacological Evaluation
The investigation into novel derivatives for pharmacological purposes is a significant area of application. Kumar et al. (2017) synthesized and evaluated the antidepressant and antianxiety activities of novel piperazine compounds, indicating the potential for compounds with similar structures to be applied in the development of new pharmacological agents. These findings suggest that the specified compound could be studied for its therapeutic potentials, contributing to the discovery of new drugs (Kumar et al., 2017).
Antimicrobial and Fungicidal Applications
Compounds with the 1H-1,2,4-triazol-5(4H)-one moiety have been explored for their antimicrobial and fungicidal activities. Mao, Song, and Shi (2013) synthesized novel 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole compounds, demonstrating moderate to excellent fungicidal activity against certain pathogens. This indicates that research into the specified compound could extend into exploring its efficacy as an antimicrobial or fungicidal agent, potentially leading to new agricultural or medical applications (Mao, Song, & Shi, 2013).
Antitubercular Activity
The design and synthesis of compounds for the treatment of tuberculosis represent another critical area of application. Naidu et al. (2016) reported on the anti-tubercular activity of various ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives, indicating the potential for compounds with similar structural elements to be effective against Mycobacterium tuberculosis. This research underscores the importance of continued exploration of novel compounds for antitubercular therapy, suggesting a possible research application for the specified compound (Naidu et al., 2016).
properties
IUPAC Name |
2-methyl-5-[1-[2-(1-methylindol-3-yl)acetyl]piperidin-3-yl]-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-27-16-19(21-12-6-7-13-22(21)27)15-23(31)29-14-8-9-18(17-29)24-26-28(2)25(32)30(24)20-10-4-3-5-11-20/h3-7,10-13,16,18H,8-9,14-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCARTCHOXGKBKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCC(C3)C4=NN(C(=O)N4C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-3-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2895386.png)
![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2895387.png)
![1-(4-ethoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2895390.png)
![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2895393.png)
![3-Methyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinazolin-4-one](/img/structure/B2895395.png)


![2-(furan-2-yl)-5-methyl-7-(2-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2895398.png)
![5-[(Trifluoroacetamido)methyl]furan-2-carboxylic acid](/img/structure/B2895400.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2895401.png)
![N-[3-[2-(2-Chloroacetyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2895402.png)
![1-allyl-3-[(3-chloro-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2895404.png)
![2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2895405.png)